sodium;3H-purin-7-ide-2,6-dione;hydrate
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Overview
Description
It is a product on the pathway of purine degradation and is created from guanine by guanine deaminase, from hypoxanthine by xanthine oxidoreductase, and from xanthosine by purine nucleoside phosphorylase . Xanthine is subsequently converted to uric acid by the action of the xanthine oxidase enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
Xanthine can be synthesized through various methods. One common synthetic route involves the Fischer indole synthesis, where optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux in methanesulfonic acid to yield the corresponding tricyclic indole . This method is known for its good yield and efficiency.
Industrial Production Methods
In industrial settings, xanthine is often produced as a byproduct of the synthesis of other purine derivatives. The production process typically involves the use of guanine or hypoxanthine as starting materials, which are then converted to xanthine through enzymatic reactions involving guanine deaminase or xanthine oxidoreductase .
Chemical Reactions Analysis
Types of Reactions
Xanthine undergoes various chemical reactions, including:
Oxidation: Xanthine is oxidized to uric acid by xanthine oxidase.
Reduction: Xanthine can be reduced to hypoxanthine under certain conditions.
Substitution: Xanthine derivatives can be synthesized through substitution reactions involving the purine ring.
Common Reagents and Conditions
Oxidation: Xanthine oxidase is the primary enzyme used for the oxidation of xanthine to uric acid.
Reduction: Reducing agents such as sodium borohydride can be used for the reduction of xanthine to hypoxanthine.
Substitution: Various alkylating agents can be used to introduce substituents onto the purine ring of xanthine.
Major Products Formed
Uric Acid: Formed from the oxidation of xanthine.
Hypoxanthine: Formed from the reduction of xanthine.
Xanthine Derivatives: Formed through substitution reactions.
Scientific Research Applications
Xanthine and its derivatives have a wide range of scientific research applications:
Chemistry: Xanthine is used as a precursor for the synthesis of various purine derivatives.
Medicine: Xanthine derivatives, such as caffeine, theophylline, and theobromine, are used as stimulants and bronchodilators.
Industry: Xanthine is used as a drug precursor for human and animal medications and as a pesticide ingredient.
Mechanism of Action
Xanthine exerts its effects primarily through its role in the purine degradation pathway. It is converted to uric acid by xanthine oxidase, which is then excreted from the body . Xanthine derivatives, such as caffeine, act as mild stimulants by opposing the actions of adenosine and increasing alertness in the central nervous system . These derivatives also have bronchodilator effects, making them useful in the treatment of respiratory conditions .
Comparison with Similar Compounds
Xanthine is similar to other purine derivatives, such as:
Caffeine: A methylxanthine that acts as a stimulant and bronchodilator.
Theophylline: Another methylxanthine used as a bronchodilator in the treatment of asthma.
Theobromine: A methylxanthine found in cocoa that has stimulant and diuretic effects.
Xanthine is unique in its role as an intermediate in the purine degradation pathway and its conversion to uric acid . Its derivatives have diverse pharmacological effects, making them valuable in both medical and industrial applications .
Properties
IUPAC Name |
sodium;3H-purin-7-ide-2,6-dione;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2.Na.H2O/c10-4-2-3(7-1-6-2)8-5(11)9-4;;/h1H,(H3,6,7,8,9,10,11);;1H2/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIAFQQFOSYIEY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C([N-]1)C(=O)NC(=O)N2.O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N4NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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